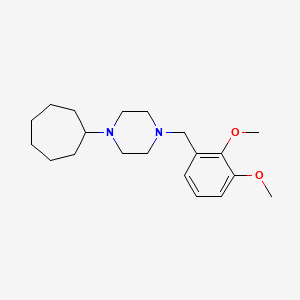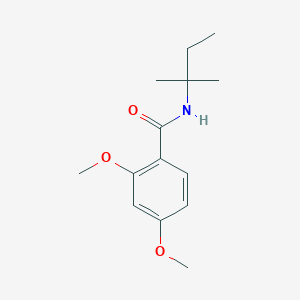
N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide, also known as DMTB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DMTB belongs to the class of benzamides and has been found to have various biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Mécanisme D'action
The mechanism of action of N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide is not fully understood, but it is believed to act through multiple pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Additionally, this compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. Additionally, this compound has been found to increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), which play a role in protecting cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. This compound has also been found to have low toxicity and is well-tolerated in animal models. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on different cell types and in different disease models.
Orientations Futures
There are several future directions for research on N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide. One area of interest is its potential use in the treatment of inflammatory diseases such as arthritis and colitis. Further studies are needed to determine the optimal dosage and administration route for this compound in these conditions. Another area of interest is its potential use in the treatment of cancer. More research is needed to determine the efficacy of this compound in different cancer types and to identify potential combination therapies. Finally, there is also potential for this compound to be used in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration route for this compound in these conditions and to elucidate its mechanism of action.
Conclusion
In conclusion, this compound is a promising compound that has potential therapeutic applications in the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Its mechanism of action is not fully understood, but it has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. Further research is needed to determine the optimal dosage and administration route for this compound in different disease models and to identify potential combination therapies.
Méthodes De Synthèse
The synthesis of N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide involves the reaction of 2,4-dimethoxybenzoic acid with N-(1,1-dimethylpropyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields this compound as a white crystalline powder with a melting point of 82-84°C.
Applications De Recherche Scientifique
N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis. This compound has also been found to have anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to have neuroprotective properties and has been shown to protect against neuronal damage in animal models of Parkinson's disease and stroke.
Propriétés
IUPAC Name |
2,4-dimethoxy-N-(2-methylbutan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-6-14(2,3)15-13(16)11-8-7-10(17-4)9-12(11)18-5/h7-9H,6H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUERNUDDIGNFIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-ethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5726735.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5726743.png)
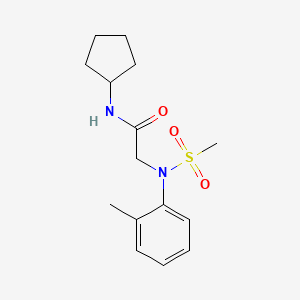
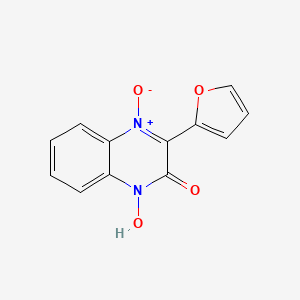

![2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5726760.png)
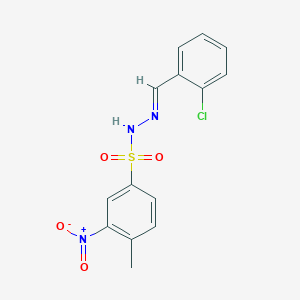
![1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5726766.png)
![4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5726773.png)

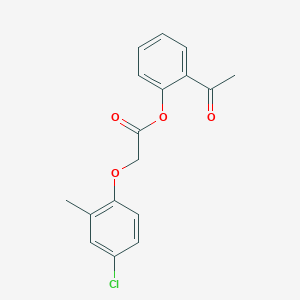
![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5726802.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B5726805.png)
